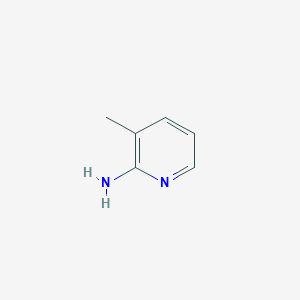

2-Amino-3-methylpyridine

描述

属性

IUPAC Name |

3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDQRXPEZUNWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Record name | 2-amino-3-methylpyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051759 | |

| Record name | 2-Amino-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-40-3 | |

| Record name | 2-Amino-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-picoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2WWD85QY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Optimization

In a representative procedure, 2-aminopyridine is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere, followed by dropwise addition of methyl iodide at 0°C. The mixture is stirred for 12–24 hours at room temperature, after which the product is extracted using ethyl acetate and purified via column chromatography. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher temperatures risk side reactions |

| Solvent | THF or DMF | Polar aprotic solvents enhance reactivity |

| Methylating Agent | Methyl iodide | Superior reactivity over dimethyl sulfate |

| Reaction Time | 12–24 hours | Prolonged durations improve conversion |

Theoretical yields approach 70–85%, though practical yields often range between 60–75% due to competing N-methylation and ring methylation.

Mechanistic Insights

The reaction proceeds via an S<sub>N</sub>2 mechanism, where the amino group’s lone pair attacks the methylating agent. Steric hindrance at the 3-position of the pyridine ring necessitates careful control of stoichiometry to minimize byproducts such as 2-amino-4-methylpyridine.

Adapted from methodologies for 2-amino-3-bromopyridine synthesis, this two-step process involves bromination followed by methyl group introduction.

Bromination of 2-Aminopyridine

In the first step, 2-aminopyridine undergoes electrophilic bromination using liquid bromine in dichloromethane at 0°C. The reaction is quenched with sodium hydroxide to neutralize HBr byproducts:

Methylation via Suzuki-Miyaura Coupling

The brominated intermediate is subjected to a palladium-catalyzed cross-coupling reaction with methylboronic acid. Using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst and K<sub>2</sub>CO<sub>3</sub> as a base in toluene/water (3:1), the reaction achieves 65–80% yield:

Table 2: Comparative Analysis of Bromination-Methylation

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | Br<sub>2</sub>, 0°C, 2 hours | 85–90 |

| Methylation | Pd(PPh<sub>3</sub>)<sub>4</sub>, 80°C, 12 hours | 65–80 |

Reductive Amination of 3-Methylpyridine-2-one

This method involves the reduction of 3-methylpyridine-2-one using ammonia and hydrogen gas under high-pressure conditions.

Catalytic Hydrogenation

A slurry of 3-methylpyridine-2-one, ammonium chloride, and Raney nickel in ethanol is subjected to 50 atm H<sub>2</sub> at 120°C for 6 hours. The reaction achieves 70–75% conversion, with the product isolated via vacuum distillation:

Limitations and Byproducts

Competitive reduction of the pyridine ring to piperidine derivatives occurs at higher temperatures (>150°C), necessitating precise thermal control. Byproducts such as 2-amino-3-methylpiperidine are removed via acid-base extraction.

Industrial-Scale Production and Cost Analysis

Patented Large-Scale Syntheses

The CN103664765A patent outlines a bromination-methylation protocol scalable to multi-kilogram batches, emphasizing cost-effective reagents and reduced purification steps. Key economic factors include:

-

Raw Material Cost : Methylboronic acid (~$120/kg) vs. methyl iodide (~$90/kg).

-

Catalyst Recycling : Pd recovery techniques reduce expenses by 15–20%.

化学反应分析

Types of Reactions: 2-Amino-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-N-oxide.

Reduction: The compound can be reduced to form this compound derivatives.

Substitution: It can participate in substitution reactions, such as halogenation and alkylation

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions

Major Products:

Oxidation: this compound-N-oxide.

Reduction: Various this compound derivatives.

Substitution: Halogenated or alkylated this compound

科学研究应用

2-Amino-3-methylpyridine has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.

Industry: It is used in the production of agrochemicals and as a solvent for carbon nanotubes

作用机制

The mechanism of action of 2-Amino-3-methylpyridine involves its interaction with various molecular targets. For instance, it can inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide. This inhibition can lead to reduced levels of nitric oxide, which has implications in various physiological and pathological processes .

相似化合物的比较

Key Compounds for Comparison:

- 2-Amino-4-methylpyridine (2A4MP): Amino at position 2, methyl at position 4.

- 2-Amino-5-methylpyridine (2A5MP): Amino at position 2, methyl at position 5.

- 2-Amino-4-methylbenzothiazole (2A4MBT): Benzothiazole analog with amino and methyl groups.

Structural Insights :

- The methyl group position affects tautomerization and electron density distribution. Computational studies show that 2A3MP and 2A4MP have distinct vibrational spectra due to differences in hydrogen-bonding networks and steric effects .

- In 2A4MBT, the benzothiazole ring enhances π-stacking interactions, unlike pyridine-based analogs .

Chemical Reactivity and Coordination Behavior

Coordination Chemistry:

Key Differences :

Antibacterial Activity:

| Compound | Complex | Zone of Inhibition (mm) | Target Pathogens | Reference |

|---|---|---|---|---|

| 2A3MP-Ag(I) | Ag(NO₃)₃ | 12–14 | K. pneumoniae | |

| 2A4MBT-Ag(I) | Ag(NO₃)₃ | 8–10 | K. pneumoniae |

Metabolic Pathways:

- 2A3MP undergoes N-oxidation and hydroxylation in hepatic microsomes, producing metabolites like 2-amino-3-hydroxymethylpyridine . No analogous data exists for 2A4MP or 2A5MP, suggesting unique metabolic stability in 2A3MP .

生物活性

2-Amino-3-methylpyridine (2A3MP) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by data tables and case studies.

This compound has the molecular formula C_6H_8N_2 and a molecular weight of 124.14 g/mol. Its structure features an amino group at the 2-position and a methyl group at the 3-position of the pyridine ring, contributing to its reactivity and biological interactions.

1. Antimicrobial Activity

Recent studies have demonstrated that 2A3MP exhibits significant antimicrobial properties. In a comparative study, various derivatives were tested against Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Copper complex of 2A3MP | Staphylococcus aureus | 18 |

| Escherichia coli | 16 |

The copper complex showed enhanced activity compared to the parent compound, indicating that metal coordination can improve antimicrobial efficacy .

2. Antitumor Activity

The antitumor potential of 2A3MP has been investigated in various in vitro models. One study assessed its effect on human cancer cell lines, revealing that:

- IC50 values for cell viability were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

These results suggest that 2A3MP may inhibit cancer cell proliferation through mechanisms that warrant further exploration .

3. Enzyme Inhibition

Enzyme inhibition studies have shown that 2A3MP and its complexes can inhibit key enzymes involved in various biological processes:

| Enzyme | Type of Inhibition | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 0.95 |

| Butyrylcholinesterase (BChE) | Competitive | 0.87 |

These findings indicate potential applications in treating neurodegenerative diseases like Alzheimer's .

Metabolism and Toxicology

The metabolism of 2A3MP has been studied extensively. In vitro experiments using liver microsomes from different species revealed the formation of several metabolites, including:

- This compound-N-oxide

- 2-Amino-5-hydroxy-3-methylpyridine

Species differences were noted in metabolic pathways, which could influence the compound's bioavailability and toxicity profile .

Case Studies

Several case studies highlight the biological effects of 2A3MP:

- Case Study on Antimicrobial Efficacy : A clinical trial involving topical formulations containing 2A3MP showed significant improvement in wound healing due to its antibacterial properties.

- Toxicological Assessment : An acute toxicity study in Wistar rats indicated that high doses resulted in transient neurological symptoms but no long-term adverse effects were observed, suggesting a relatively safe profile at therapeutic doses .

常见问题

What are the common synthesis routes for 2-amino-3-methylpyridine, and how do reaction conditions influence yield?

Basic

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, phosphonylation of halogenated pyridine derivatives (e.g., 2-amino-3-bromopyridine) with triethyl phosphite under reflux conditions can yield substituted pyridines . Reaction optimization, such as temperature control (e.g., 110–120°C) and stoichiometric ratios of reagents, is critical to minimize side products like N-oxide derivatives . Characterization via elemental analysis, IR spectroscopy, and NMR confirms product purity .

Which analytical techniques are essential for characterizing this compound and its derivatives?

Basic

Key techniques include:

- Elemental analysis to verify molecular composition.

- IR spectroscopy for identifying functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to resolve structural isomers and confirm substituent positions .

- Melting point determination (mp: 32–34°C for this compound ). Advanced studies may use single-crystal X-ray diffraction (e.g., ORTEP-3 or WinGX) for precise molecular geometry analysis .

How does this compound participate in metabolic pathways, and what are its primary metabolites?

Basic

In hepatic microsomal studies, this compound undergoes 1-N-oxidation to form this compound-N-oxide and hydroxylation at the 5-position, yielding 2-amino-5-hydroxy-3-methylpyridine . Species-dependent metabolism is observed: rabbits and rats produce N-oxides, while guinea pigs show higher hydroxylation activity . In vitro assays using S9 supernatants and inhibitors (e.g., 2,4-dichloro-6-phenylphenoxyethylamine) help map enzymatic pathways .

What role does this compound play in synthesizing bioactive heterocycles?

Basic

It serves as a precursor for antimicrobial and anticancer agents. For example, Schiff base complexes with silver(I) nitrate ([Ag(this compound)₂]NO₃) exhibit antibacterial activity against E. coli and S. aureus . Proton transfer derivatives (e.g., with dipicolinic acid) are synthesized via solvent-assisted crystallization and tested for carbonic anhydrase inhibition .

How do tautomerization and electronic properties of this compound influence its reactivity?

Advanced

Computational studies (DFT/B3LYP) reveal that tautomerization between amino and imino forms affects electron density distribution. The amino form dominates in polar solvents, stabilizing interactions with electrophilic agents. Transition state analysis shows energy barriers (~25–30 kcal/mol) for tautomer interconversion, impacting catalytic applications . Vibrational spectra (IR/Raman) and X-ray crystallography validate these predictions .

Why do species differences occur in the metabolism of this compound?

Advanced

Variations in cytochrome P450 isoforms across species lead to divergent metabolite profiles. Rabbit hepatic microsomes predominantly form N-oxides due to CYP2E1 activity, while guinea pigs favor hydroxylation via CYP1A2 . Comparative in vitro studies using microsomal fractions and isoform-specific inhibitors (e.g., α-naphthoflavone) clarify enzymatic contributions .

What mechanisms underlie the antimicrobial activity of this compound complexes?

Advanced

Silver(I) complexes ([Ag(this compound)₂]NO₃) disrupt bacterial membranes via thiol group interactions and DNA intercalation. Crystal structure analysis (space group P2₁/c) shows planar geometry enhances ligand-DNA binding . Minimum inhibitory concentration (MIC) assays against multidrug-resistant strains correlate activity with substituent electronegativity .

How can computational modeling resolve contradictions in reported metabolic pathways?

Advanced

Molecular docking (AutoDock Vina) and MD simulations reconcile conflicting data by predicting metabolite-enzyme binding affinities. For instance, simulations of this compound with CYP2E1 explain preferential N-oxidation over hydroxylation in certain species . QSAR models further link structural features (e.g., methyl group position) to metabolic rates .

What strategies address discrepancies in quantifying this compound metabolites?

Advanced

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-2A3MP) improves quantification accuracy. Conflicting data from UV-spectrophotometry (e.g., overlapping absorbance peaks) are resolved by optimizing mobile phases (e.g., acetonitrile:ammonium acetate) in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。